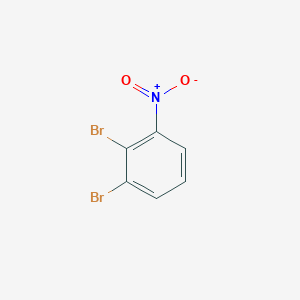

1,2-Dibromo-3-nitrobenzene

カタログ番号 B2914482

CAS番号:

26429-41-4

分子量: 280.903

InChIキー: LPOQWSWPRAGSBK-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

1,2-Dibromo-3-nitrobenzene is a chemical compound with the molecular formula C6H3Br2NO2 . It has a molecular weight of 280.9 g/mol . This compound is solid in physical form .

Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-3-nitrobenzene consists of a benzene ring with two bromine atoms and one nitro group attached to it . The InChI code for this compound is 1S/C6H3Br2NO2/c7-4-2-1-3-5 (6 (4)8)9 (10)11/h1-3H .Physical And Chemical Properties Analysis

1,2-Dibromo-3-nitrobenzene is a solid compound . It has a molecular weight of 280.9 g/mol .Safety And Hazards

特性

IUPAC Name |

1,2-dibromo-3-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOQWSWPRAGSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-3-nitrobenzene | |

Citations

For This Compound

10

Citations

A synthetic procedure has been developed to enable the sequential regio-selective Suzuki-Miyaura cross-coupling of 1,4-dibromo-2-nitrobenzene with a variety of arylboronic acids. …

Number of citations: 16

www.sciencedirect.com

The kinetics of nitration in sulphuric acid of o- and p-dibromobenzene, p-bromo- and p-chloro-toluene, 2-bromo-m-xylene, and p-bromochlorobenzene are reported. For these …

Number of citations: 26

pubs.rsc.org

A series of related 6,7-dibromoindole compounds were prepared to study the effects of pyrrole and benzene ring substitution patterns on the regioselectivity of 6,7-indole aryne …

Number of citations: 11

www.thieme-connect.com

In 1975 Japanese investigators [1] reported the coupling of acetylene and some derivatives with a number of sp 2 -halides under the joint influence of palladium (II) chloride and copper (…

Number of citations: 0

link.springer.com

The substituted phthalonitriles 4-phenylphthalonitrilc (2a), 4-(2, 5-dimcthoxyphcnyDphthalonilrile (2b) and 2-(3.4-dicyanophenyl)-4-melhyIpyridine (2c) have been prepared in good …

Number of citations: 36

actachemscand.org

Certain aromatic diamines (the “proton sponges”) are found to have exceptionally high basicity constants: this is due to spatial interaction of the basic centers, which are in close …

Number of citations: 403

onlinelibrary.wiley.com

Volatile organic compounds (VOCs) emitted by phytoplankton play an important role in the formation of fog and clouds that mediate climate. However, they are not well quantified due to …

Number of citations: 3

dalspace.library.dal.ca

An efficient one-step method to prepare aryl-substituted carbazoles via tandem double or triple Csingle bondC bond formations by multiple Suzuki couplings and Csingle bondN bond …

Number of citations: 6

www.sciencedirect.com

The Pd (Q) catalyzed coupling reaction of o-dibromobenzene with acetylenes afforded bis acetylenic compounds which were used as precursors for the synÙlesis C) f 10. Il, 12. 13, 18 …

Number of citations: 3

escholarship.mcgill.ca

This dissertation describes an introduction, background and research progress in the areas of multitargeted single agents and tubulin inhibitors in cancer chemotherapy and selective …

Number of citations: 1

dsc.duq.edu

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea](/img/structure/B2914399.png)

![[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2914400.png)

![2-(allylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2914406.png)

![4-methyl-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2914408.png)

![(2E)-3-[4-(pyridin-3-ylmethoxy)phenyl]acrylic acid](/img/structure/B2914409.png)

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2914410.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2914412.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2914415.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2914420.png)

![2-[(4-chlorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2914421.png)